molecular formula C8H6BrF3O B1374434 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene CAS No. 944805-63-4

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene

Cat. No.: B1374434
CAS No.: 944805-63-4
M. Wt: 255.03 g/mol
InChI Key: SNOPVNVACJOOAY-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene typically involves the bromination of 2-methoxy-1-(trifluoromethyl)benzene. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps for purification such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Coupling Reactions: Biaryl compounds with various functional groups.

    Oxidation Reactions: Aldehydes or carboxylic acids derived from the methoxy group.

Scientific Research Applications

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a mechanism involving the formation of a transition state. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups. The trifluoromethyl group can influence the reactivity and stability of the compound by affecting the electron density on the benzene ring.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene include:

  • 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 4-Bromobenzotrifluoride

These compounds share structural similarities but differ in the position and type of substituents on the benzene ring. The presence of different functional groups can lead to variations in their chemical reactivity and applications. For example, 4-Bromobenzotrifluoride is commonly used in the synthesis of pharmaceuticals and agrochemicals due to its unique properties.

Properties

IUPAC Name

4-bromo-2-methoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOPVNVACJOOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30739492
Record name 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944805-63-4
Record name 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL round-bottomed flask was added 4-bromo-2-fluoro-1-(trifluoromethyl)benzene (12 mL, 50 mmol) and DMF (4.0 mL, 50 mmol). The solution was stirred at 0° C. and treated with sodium methoxide (4 g, 75 mmol). The reaction mixture was stirred at room temperature for 30 minutes and 60° C. for 2 hours. The resulting milky suspension was quenched with ice at 0° C. and the separated aqueous layer was extracted with EtOAc (3×50 mL). The combined organic layers were washed with saturated sodium chloride (1×25 mL), dried over Na2SO4, and concentrated to give the crude residue which was purified with flash column chromatography ((5%→20% EtOAc in hexane) to provide 4-bromo-2-methoxy-1-(trifluoromethyl)benzene (5.80 g, 46% yield) as a light yellow oil. m/z (%): 256.1.2 (100%, M++H).
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
4 g
Type
reactant
Reaction Step Two

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